molecular formula C6H4F2INO B1435374 2-(Difluoromethyl)-5-iodo-4-hydroxypyridine CAS No. 1806780-31-3

2-(Difluoromethyl)-5-iodo-4-hydroxypyridine

Cat. No. B1435374
CAS RN: 1806780-31-3
M. Wt: 271 g/mol
InChI Key: RYSYPJUYDXGFDN-UHFFFAOYSA-N
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Description

Difluoromethylation is a field of research that has seen significant advances in recent years . It involves the formation of X–CF2H bonds, where X can be C (sp), C (sp2), C (sp3), O, N, or S . This process has been used to create a variety of pharmaceutical molecules .


Synthesis Analysis

The last decade has seen an increase in metal-based methods that can transfer CF2H to C (sp2) sites in both stoichiometric and catalytic modes . Difluoromethylation of C (sp2)–H bonds has also been achieved through Minisci-type radical chemistry, a strategy best applied to heteroaromatics .


Chemical Reactions Analysis

Difluoromethylation processes have seen significant advances, with examples of electrophilic, nucleophilic, radical, and cross-coupling methods appearing to construct C (sp3)–CF2H bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of difluoromethyl compounds can vary widely. They are often determined by factors such as the specific functional groups present in the molecule and the overall molecular structure .

Scientific Research Applications

Photocatalytic Difluoromethylation

This compound plays a crucial role in photocatalytic difluoromethylation reactions of aromatic compounds and aliphatic multiple C–C bonds. The introduction of difluoromethyl groups, particularly in the late stages of synthetic protocols, significantly enhances the physical properties of organic molecules, including solubility, metabolic stability, and lipophilicity. These properties are vital in pharmaceuticals, agrochemicals, and materials science .

Medicinal Chemistry

In medicinal chemistry, the difluoromethyl group is highly valued due to its isosteric and isopolar properties to the –OH and –SH groups. It acts as a lipophilic hydrogen bond donor, which is beneficial for mimicking the lone electron pairs of oxygen or sulfur while making the methane proton acidic and a competent hydrogen bond donor .

Agrochemical Formulations

The compound’s ability to improve metabolic stability and lipophilicity makes it an excellent candidate for developing agrochemical formulations. These enhancements can lead to more effective pesticides and herbicides with longer-lasting effects .

Material Science

In material science, the introduction of difluoromethyl groups can alter the physical properties of materials, potentially leading to the development of novel materials with unique characteristics such as increased durability or altered electrical conductivity .

Late-stage Functionalization

The compound is used in late-stage functionalization processes, where the difluoromethyl group is introduced at the final stages of molecule synthesis. This strategy is particularly useful for fine-tuning the properties of biologically active compounds .

Protein Modification

An emerging application is the site-selective installation of difluoromethyl groups onto large biomolecules like proteins. This precise modification can significantly impact the biological activity and stability of therapeutic proteins .

Fluorine Chemistry Research

As fluorine chemistry continues to expand, this compound serves as a key reagent in the exploration of novel difluoromethylation reactions. It contributes to the development of new methodologies in synthetic chemistry .

Environmental Chemistry

The compound’s role in developing environmentally benign reactions is noteworthy. It supports the creation of reactions that minimize harmful byproducts and reduce the environmental impact of chemical synthesis .

Safety and Hazards

The safety and hazards associated with difluoromethyl compounds can vary depending on the specific compound. It’s important to refer to the safety data sheet of the specific compound for accurate information .

Future Directions

The field of difluoromethylation has seen significant advances in recent years, and it’s expected to continue to evolve. Recent developments have streamlined access to molecules of pharmaceutical relevance, generating interest for process chemistry .

properties

IUPAC Name

2-(difluoromethyl)-5-iodo-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2INO/c7-6(8)4-1-5(11)3(9)2-10-4/h1-2,6H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYSYPJUYDXGFDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C(C1=O)I)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethyl)-5-iodo-4-hydroxypyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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